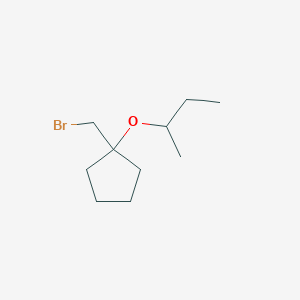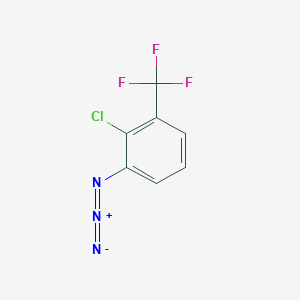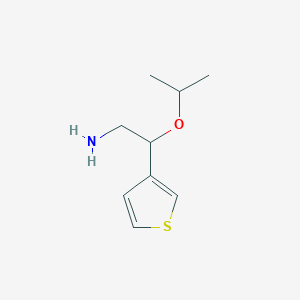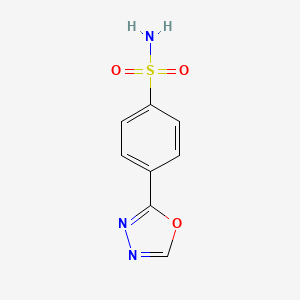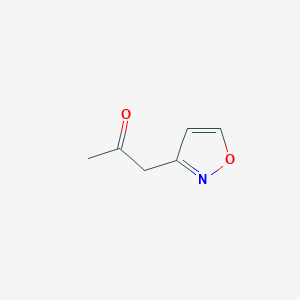![molecular formula C12H17N3O4S B13621771 [5-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine](/img/structure/B13621771.png)
[5-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a methyl group and a nitrobenzenesulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the Methyl Group: This step involves the alkylation of the pyrrolidine ring using methylating agents under controlled conditions.
Final Amination: The methanamine group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
[5-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups.
Scientific Research Applications
[5-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [5-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The pyrrolidine ring may also play a role in binding to biological targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- [5-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-2-yl]methanamine
- [5-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-4-yl]methanamine
Uniqueness
The unique combination of the methyl group, nitrobenzenesulfonyl group, and pyrrolidine ring in [5-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine distinguishes it from similar compounds. This specific structure imparts unique chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H17N3O4S |
|---|---|
Molecular Weight |
299.35 g/mol |
IUPAC Name |
[5-methyl-1-(4-nitrophenyl)sulfonylpyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C12H17N3O4S/c1-9-6-10(7-13)8-14(9)20(18,19)12-4-2-11(3-5-12)15(16)17/h2-5,9-10H,6-8,13H2,1H3 |
InChI Key |
XNHYZLBNZRVVMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


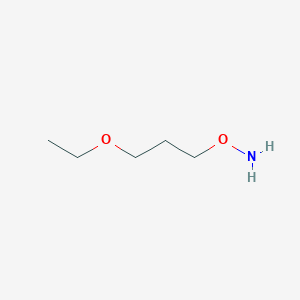
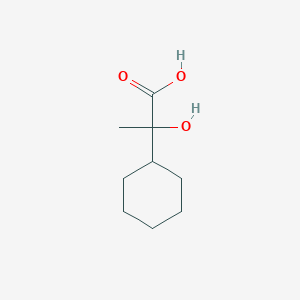
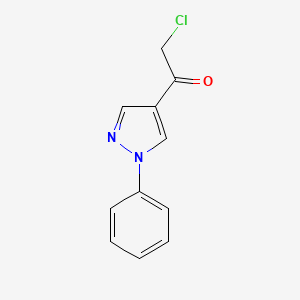

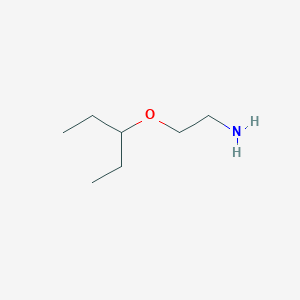
![(6-Oxaspiro[3.4]octan-5-YL)methanamine](/img/structure/B13621707.png)
